6-氧代-1-(丙-2-基)-1,4,5,6-四氢吡啶二嗪-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

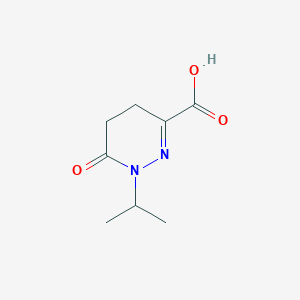

The compound 6-Oxo-1-(propan-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a derivative of the 6-oxo-tetrahydropyridazine class. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of closely related structures. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks for more complex molecules.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions (MCRs), which are efficient methods for constructing complex molecules from simpler precursors in a single operation. Paper describes a one-pot condensation to yield 6-oxo-tetrahydropyridazine esters, which could potentially be modified to synthesize the compound by substituting the appropriate aldehyde and amine. The effectiveness of such a synthetic approach is contingent on the scope and limitations of the reaction, which have been investigated in the study.

Molecular Structure Analysis

The molecular structure of 6-oxo-tetrahydropyridazine derivatives is characterized by the presence of a tetrahydropyridazine ring, which is a six-membered ring containing two nitrogen atoms and one oxygen atom. The structural data for a related compound, 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide, was elucidated using IR, 1H-NMR, 13C-NMR, and mass spectral data . These techniques could similarly be applied to determine the structure of 6-Oxo-1-(propan-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.

Chemical Reactions Analysis

The reactivity of the tetrahydropyridazine ring allows for further functionalization and the formation of various derivatives. For instance, the [3+2]-cycloaddition reaction described in paper is a key step in the synthesis of a novel scaffold, which could be relevant for the synthesis of the compound . The ability to undergo such reactions expands the utility of the tetrahydropyridazine core in the design of peptidomimetics and other bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-oxo-tetrahydropyridazine derivatives are influenced by their molecular structure. The presence of the oxo group and the tetrahydropyridazine ring suggests that these compounds could exhibit certain acidity due to the carboxylic acid group, as well as potential for hydrogen bonding, which could affect their solubility and stability. The exact properties of 6-Oxo-1-(propan-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid would need to be determined experimentally, as they are not discussed in the provided papers.

科学研究应用

杂环化合物合成

一个关键的研究领域涉及通过催化氧化羰基化反应合成杂环衍生物。例如,研究已经证明了使用钯催化的氧化环化-烷氧羰基化从丙-2-炔基 α-酮酯和丙-2-炔基 α-酮酰胺合成四氢呋喃、二氧戊环、恶唑啉、二氢吡啶酮和四氢吡啶二酮衍生物。这种方法为构建复杂的杂环骨架提供了一种通用的方法,突出了此类化合物在有机合成和潜在药物应用中的效用 (Bacchi 等人,2005)。

生物活性探索

另一个重要的应用领域是探索合成化合物的生物活性。例如,已经研究了 2-氧代(或硫代)-1,2,3,4-四氢嘧啶-5-羧酸衍生物的各种生物活性。这些化合物的操作提供了对新型治疗剂开发的见解,证明了这些杂环化合物的潜在生物医学应用 (Kappe & Roschger,1989)。

光学传感器开发

研究还扩展到光学传感器的开发,其中杂环化合物用作检测环境变化的活性材料。例如,将四嗪官能化化合物掺入金属有机骨架中导致了能够检测氧化性气体的传感器的创建,展示了这些化合物在环境监测和安全中的应用 (Nickerl 等人,2015)。

化学反应和功能化

杂环化合物的多功能性进一步体现在它们在包括环加成、酰基化开环反应和多组分反应在内的各种化学反应中的作用。这些反应能够合成各种功能化分子,突出了此类化合物在为各种工业和药物应用开发新化学实体中的重要性 (Sauer 等人,2001)。

属性

IUPAC Name |

6-oxo-1-propan-2-yl-4,5-dihydropyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-5(2)10-7(11)4-3-6(9-10)8(12)13/h5H,3-4H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZGIEMWPZXCFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)CCC(=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-1-(propan-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553336.png)

![2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2553337.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2553344.png)

![5-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2553346.png)

![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-6-(methylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2553347.png)

![4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2553349.png)

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B2553352.png)